

5,6-Dichloro-1H-indazole-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-Dichloro-1H-indazole-3-carboxylic acid

Cat. No.: B054694

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **5,6-Dichloro-1H-indazole-3-carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **5,6-Dichloro-1H-indazole-3-carboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, structural features, and predicted spectroscopic data. A generalized synthetic protocol is presented, accompanied by structured data tables and requisite visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physicochemical Properties

5,6-Dichloro-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole-3-carboxylic acid core structure. The indazole ring system, a bioisostere of indole, is a key scaffold in many pharmacologically active compounds, valued for its role in developing agents with anti-tumor, anti-inflammatory, and 5-HT3 receptor antagonist activities[1]. The addition of chlorine atoms at the 5 and 6 positions of the bicyclic system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	5,6-dichloro-1H-indazole-3-carboxylic acid	
CAS Number	124459-91-2	
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂ O ₂	
Molecular Weight	231.04 g/mol	
Canonical SMILES	C1=C(C2=C(C=C1Cl)NNC2=O))O	N/A
InChI Key	ZWNPONGTCXWARN- UHFFFAOYSA-N	
Physical Form	Solid	

| Purity | ≥96% | |

Molecular Structure Visualization

The core of **5,6-Dichloro-1H-indazole-3-carboxylic acid** consists of a fused pyrazole and benzene ring system, forming the indazole scaffold. A carboxylic acid group is attached at position 3, and two chlorine atoms are substituted at positions 5 and 6 of the benzene ring.

Caption: 2D molecular structure of **5,6-Dichloro-1H-indazole-3-carboxylic acid**.

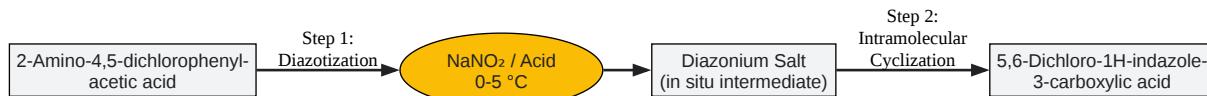
Spectroscopic Data Analysis

While specific experimental spectra for this exact compound are not publicly available, a structural elucidation can be reliably predicted based on its functional groups and the known spectral data of analogous compounds[2][3][4].

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Aromatic Protons (2H)	δ 7.5 - 8.5 ppm (singlets)
	N-H Proton (1H, broad)	δ 13.0 - 14.0 ppm
	COOH Proton (1H, broad)	δ 11.0 - 13.0 ppm
¹³ C NMR	Carboxylic Carbon (C=O)	δ 160 - 170 ppm
	Aromatic Carbons (C-Cl)	δ 125 - 135 ppm
	Aromatic Carbons (C-H, C-N, C-C)	δ 110 - 150 ppm
IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (broad)
	N-H stretch	3200 - 3400 cm ⁻¹
	C=O stretch (Carboxylic Acid)	1680 - 1720 cm ⁻¹
	C=C stretch (Aromatic)	1450 - 1600 cm ⁻¹
	C-Cl stretch	600 - 800 cm ⁻¹
	Molecular Ion (M ⁺)	m/z 230 (with characteristic isotopic pattern)

|| Isotopic Peaks (M+2, M+4) | m/z 232, 234 (due to ³⁵Cl/³⁷Cl isotopes) |


The mass spectrum is expected to show a distinctive cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, M+2, and M+4 peaks would be approximately 9:6:1, which is a characteristic signature for dichlorinated compounds.

Experimental Protocols: Synthesis

The synthesis of indazole-3-carboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of an appropriately substituted o-aminophenylacetic acid derivative using a nitrite source[5]. This general approach can be adapted for the synthesis of the target molecule.

General Protocol: Synthesis via Diazotization and Cyclization

- Starting Material Preparation: Synthesize the precursor, (2-amino-4,5-dichlorophenyl)acetic acid, through standard aromatic chemistry routes, typically starting from a dichlorinated aniline or nitrobenzene derivative.
- Diazotization: Dissolve the (2-amino-4,5-dichlorophenyl)acetic acid in an appropriate acidic medium (e.g., aqueous HCl or acetic acid).
- Cyclization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO_2) or an alkyl nitrite (e.g., tert-butyl nitrite) dropwise while maintaining the low temperature.
- Reaction Monitoring: Stir the reaction mixture at low temperature for a period of 0.5 to 8 hours, monitoring the progress by Thin Layer Chromatography (TLC)[5].
- Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
- Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5,6-Dichloro-1H-indazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **5,6-Dichloro-1H-indazole-3-carboxylic acid**.

Conclusion

5,6-Dichloro-1H-indazole-3-carboxylic acid is a structurally significant molecule with high potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a detailed analysis of its molecular structure, physicochemical characteristics, and predicted spectroscopic profile. The outlined synthetic methodology offers a practical pathway for its preparation. The comprehensive data and visualizations presented herein serve as a valuable technical resource for scientists engaged in chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and Ionidamine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5,6-Dichloro-1H-indazole-3-carboxylic acid molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054694#5-6-dichloro-1h-indazole-3-carboxylic-acid-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com